molecular formula C19H15N3O3S B11572200 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B11572200
M. Wt: 365.4 g/mol
InChI Key: WNORIFRILWJKBJ-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole and thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzoxazole Core: Starting with a suitable benzoxazole precursor, such as 2-aminophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzoxazole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone.

    Coupling Reactions: The benzoxazole and thiazole intermediates are then coupled through a propanamide linker using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoxazole ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores, such as 2-(2-hydroxyphenyl)benzoxazole.

    Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.

Uniqueness

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to the combination of benzoxazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H15N3O3S/c23-17(10-11-22-15-8-4-5-9-16(15)25-19(22)24)21-18-20-14(12-26-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,23)

InChI Key

WNORIFRILWJKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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